(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol
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Overview
Description
(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol: is a synthetic organic compound characterized by its complex structure, which includes multiple ethoxy groups attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol typically involves multi-step organic reactions One common method starts with the preparation of the pyrazine ring, followed by the sequential addition of ethoxy groups
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Addition of Ethoxy Groups: The ethoxy groups are introduced via nucleophilic substitution reactions, often using ethylene glycol derivatives in the presence of a base such as sodium hydride.
Introduction of the Methanol Group: The final step involves the reduction of an ester or aldehyde precursor to form the methanol group, typically using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohols or amines, using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydride, potassium carbonate.
Solvents: Dimethyl sulfoxide, tetrahydrofuran, ethanol.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism by which (6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxy groups can enhance solubility and bioavailability, while the pyrazine ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzyl alcohol): Similar structure but with a benzene ring instead of a pyrazine ring.
Uniqueness
(6-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)pyrazin-2-yl)methanol is unique due to the presence of the pyrazine ring, which can participate in specific electronic interactions not possible with other aromatic systems. This uniqueness can be leveraged in the design of compounds with tailored electronic properties and biological activities.
Properties
CAS No. |
1921281-12-0 |
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Molecular Formula |
C12H20N2O5 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
[6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]pyrazin-2-yl]methanol |
InChI |
InChI=1S/C12H20N2O5/c1-16-2-3-17-4-5-18-6-7-19-12-9-13-8-11(10-15)14-12/h8-9,15H,2-7,10H2,1H3 |
InChI Key |
XEULODMRTGSBFU-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=NC(=CN=C1)CO |
Purity |
0 |
Origin of Product |
United States |
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